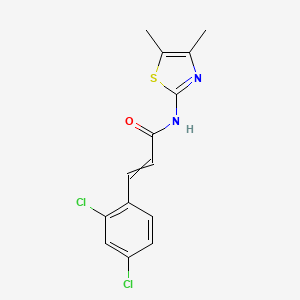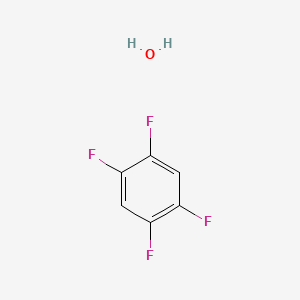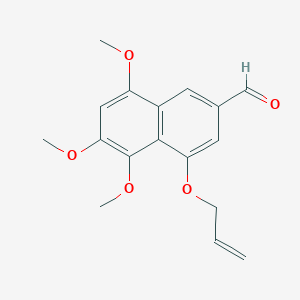
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- is a complex organic compound with the molecular formula C17H18O5. This compound is characterized by its naphthalene core, which is substituted with methoxy and propenyloxy groups. It is used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenecarboxaldehyde with appropriate reagents to introduce the methoxy and propenyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and controlled reaction times. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxaldehyde: Lacks the methoxy and propenyloxy groups, making it less versatile in certain reactions.
5,6,8-Trimethoxy-2-naphthaldehyde: Similar but lacks the propenyloxy group, affecting its reactivity and applications.
4-(2-Propenyloxy)-2-naphthaldehyde: Similar but lacks the methoxy groups, influencing its chemical properties and uses. The uniqueness of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
828933-01-3 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
5,6,8-trimethoxy-4-prop-2-enoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O5/c1-5-6-22-14-8-11(10-18)7-12-13(19-2)9-15(20-3)17(21-4)16(12)14/h5,7-10H,1,6H2,2-4H3 |
Clé InChI |
AJRRNXKJFONAHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C=C(C=C2OCC=C)C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
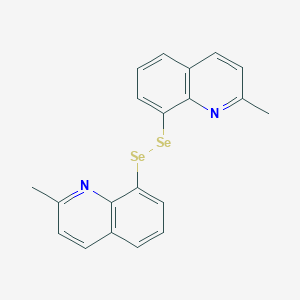
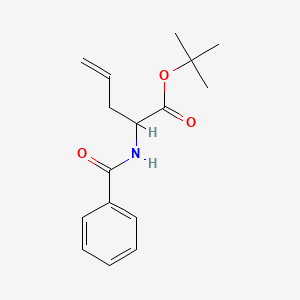
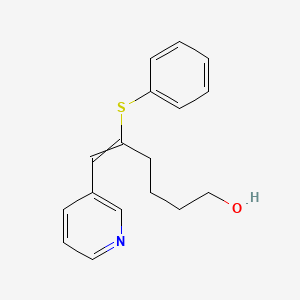

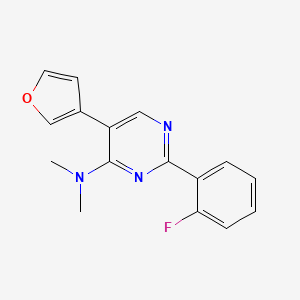
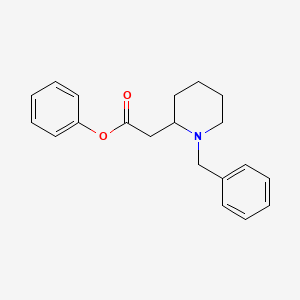

![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
